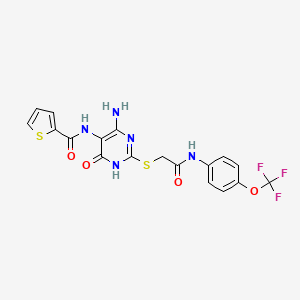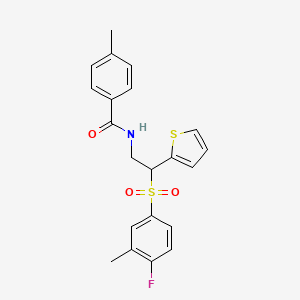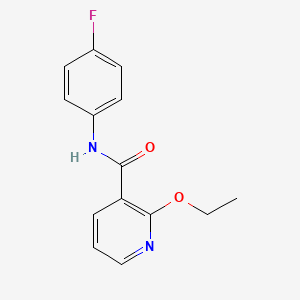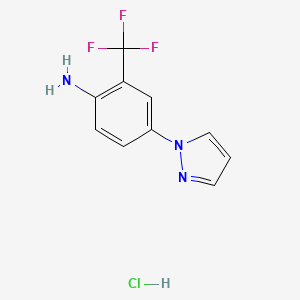![molecular formula C21H22N2O6S B2431364 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1040637-03-3](/img/structure/B2431364.png)
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are a class of compounds that have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Sulfonamides, on the other hand, are known for their antimicrobial actions .
Molecular Structure Analysis
The compound contains an indole nucleus, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . It also has a sulfonamide group attached to it .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by (Irshad et al., 2018) detailed the synthesis of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds were evaluated for their activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). Most compounds showed moderate activity against BChE and AChE and good activity against LOX. Additionally, antimicrobial and hemolytic activities were explored, confirming the potential of certain derivatives as antimicrobial agents.
Antibacterial Potential
(Abbasi et al., 2016) investigated the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The synthesis process and the antibacterial activity against various Gram-negative and Gram-positive strains were described, indicating potent therapeutic potential.
Enzyme Inhibitory Potential
In another study, (Abbasi et al., 2019) synthesized new sulfonamides with benzodioxane and acetamide moieties. These compounds were tested for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), with most exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against AChE.
Molecular Docking Studies
(Irshad et al., 2016) conducted molecular docking studies to understand the interaction between synthesized ethylated sulfonamides and target enzymes like cholinesterases and lipoxygenase. The compounds demonstrated moderate inhibitory activities against these enzymes and showed good antibacterial properties.
Biological Evaluation and Design
A study by (Irshad et al., 2019) reported the synthesis and biological evaluation of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds exhibited moderate activity against BChE and AChE but good activity against lipoxygenase. Additionally, antimicrobial activities were assessed, revealing the potential of these compounds against bacterial and fungal species.
Computational and Biological Studies
(Gaurav et al., 2021) conducted computational quantum chemical, pharmacokinetic, and other biological studies on Uracil-5-Tertiary Sulfonamides, demonstrating the importance of computational approaches in understanding the properties and activities of these compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c24-21(19-2-1-9-27-19)23-8-7-14-3-4-15(12-17(14)23)22-30(25,26)16-5-6-18-20(13-16)29-11-10-28-18/h3-6,12-13,19,22H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBJKVLTXAKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)
![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)
![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)
![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)




